1-Cyclopropyl-2-iodo-ethanone
Description
Significance of Alpha-Halo Ketones as Synthetic Intermediates
Alpha-halo ketones are a well-established and highly important class of intermediates in organic synthesis. nih.govfiveable.me Their utility stems from the presence of a halogen atom positioned on the carbon adjacent (the α-position) to a carbonyl group. This arrangement activates the α-carbon, making it a good electrophile for nucleophilic substitution reactions. nih.gov The carbonyl group's electron-withdrawing nature enhances the polarity of the carbon-halogen bond, increasing the reactivity of the α-carbon towards nucleophiles. nih.gov
This inherent reactivity allows for the introduction of a wide array of functional groups, making α-halo ketones versatile building blocks for constructing more intricate molecular frameworks. fiveable.me They are key precursors in the synthesis of numerous biologically active compounds and pharmaceuticals, including protease inhibitors and central nervous system modulators. taylorandfrancis.com Furthermore, α-halo ketones can participate in various other transformations, such as elimination reactions and rearrangements like the Favorskii rearrangement, further expanding their synthetic potential. wikipedia.org They are also instrumental in the synthesis of various heterocycles, such as thiazoles and pyrroles. wikipedia.org
The Cyclopropyl (B3062369) Moiety in Organic Chemistry: Strain and Reactivity Considerations
The cyclopropyl group is a three-membered carbocyclic ring that has garnered significant attention in medicinal and organic chemistry. scientificupdate.comresearchgate.net Its defining characteristic is the substantial ring strain, a consequence of the compressed C-C-C bond angles (60°) compared to the ideal 109.5° for sp³ hybridized carbons. This strain energy makes cyclopropane (B1198618) rings susceptible to ring-opening reactions, a property that can be strategically exploited in synthesis.
Beyond its reactivity, the cyclopropyl ring possesses unique electronic and steric properties. The C-C bonds have enhanced p-character, and the C-H bonds are shorter and stronger than those in typical alkanes. acs.org In medicinal chemistry, the cyclopropyl group is often employed as a rigid scaffold or as an isostere for other functional groups like alkenes. scientificupdate.com Its incorporation into drug molecules can lead to increased potency, improved metabolic stability, and reduced off-target effects. scientificupdate.com The unique steric and electronic nature of the cyclopropyl fragment provides a means to create a diverse array of potent, biologically active synthetic molecules. researchgate.net
Overview of Research Trajectories for 1-Cyclopropyl-2-iodo-ethanone
Research involving this compound and related cyclopropyl ketones has explored their utility in various synthetic transformations. A key area of investigation is their participation in cycloaddition reactions. For instance, cyclopropyl ketones can undergo formal [3+2] cycloadditions with alkenes and alkynes, providing access to highly substituted cyclopentane (B165970) and cyclopentene (B43876) ring systems. acs.org These reactions often proceed through radical intermediates, where the strained cyclopropane ring undergoes homolytic cleavage. chemrxiv.org
Furthermore, the reactivity of the α-iodo group allows for various coupling and cyclization reactions. Atom transfer radical cyclization reactions of α-iodo ketones are known to proceed with varying degrees of selectivity to form different ring sizes. acs.org The development of chemoenzymatic strategies has also enabled the stereoselective synthesis and diversification of cyclopropyl ketones, highlighting their value as chiral building blocks for creating structurally diverse scaffolds for medicinal chemistry. nih.gov The ring-opening C-C activation and difunctionalization of cyclopropyl ketones represent another powerful synthetic strategy, yielding valuable γ-substituted silyl (B83357) enol ethers. nih.gov
Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 1-cyclopropyl-2-iodoethanone |
| Molecular Formula | C₅H₇IO |
| Molecular Weight | 210.01 g/mol |
| CAS Number | 236117-42-3 |
| Canonical SMILES | C1CC1C(=O)CI |
Data sourced from PubChem CID 11052893 nih.gov
Synthesis of α-Iodoketones
| Method | Reagents | Notes |
|---|---|---|
| Direct Iodination | Copper(II) oxide and iodine | Neutral reaction conditions, suitable for aromatic ketones. organic-chemistry.org |
| Mediated Iodination | Elemental iodine and N-F reagents (e.g., Selectfluor) | Effective for selective iodination at the α-carbonyl position of aryl alkyl ketones. organic-chemistry.org |
| From N-alkenoxypyridinium salts | Quaternary ammonium (B1175870) salts as halogen sources | Mild conditions, excellent functional group tolerance. organic-chemistry.org |
This table summarizes general methods for synthesizing α-iodoketones.
Structure
2D Structure
3D Structure
Properties
CAS No. |
236117-42-3 |
|---|---|
Molecular Formula |
C5H7IO |
Molecular Weight |
210.01 g/mol |
IUPAC Name |
1-cyclopropyl-2-iodoethanone |
InChI |
InChI=1S/C5H7IO/c6-3-5(7)4-1-2-4/h4H,1-3H2 |
InChI Key |
CRFMOUCBDOCHRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CI |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 Cyclopropyl 2 Iodo Ethanone
Reactivity of the Carbonyl and Iodo-Methylene Moieties
The presence of both a carbonyl group and an iodo-methylene group in 1-cyclopropyl-2-iodo-ethanone gives rise to a range of reactions typical of α-haloketones. These include nucleophilic additions to the carbonyl carbon, substitution reactions at the iodinated carbon, and characteristic rearrangements.
Nucleophilic Additions to the Ketone Functionality
The carbonyl group in ketones is inherently electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.com In this compound, the electrophilicity of the carbonyl carbon is further enhanced by the electron-withdrawing inductive effect of the adjacent iodine atom. This activation makes the ketone susceptible to attack by a variety of nucleophiles. nih.gov
Generally, aldehydes are more reactive towards nucleophiles than ketones due to lesser steric hindrance and greater polarization of the carbonyl bond. libretexts.org However, the electronic activation by the α-iodo group in this compound increases its reactivity to a level comparable to or greater than that of simple ketones. nih.gov The reaction proceeds via a nucleophilic addition mechanism, where the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent protonation yields the corresponding alcohol. masterorganicchemistry.com
Table 1: Comparison of Reactivity in Nucleophilic Addition
| Compound | Relative Reactivity | Key Factors |
| Aldehyde | High | Less steric hindrance, greater carbonyl polarization. libretexts.org |
| Ketone | Moderate | More steric hindrance, less carbonyl polarization than aldehydes. libretexts.org |
| This compound | High | Electron-withdrawing iodine atom increases electrophilicity of the carbonyl carbon. nih.gov |
The reaction with neutral nucleophiles, such as water or alcohols, can also occur, often catalyzed by acid. libretexts.org The acid protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weaker nucleophile. youtube.comyoutube.com
Electrophilic Properties of the Iodo-Methylene Group
The carbon-iodine bond in the iodo-methylene group is polarized, with the carbon atom being electrophilic and the iodine atom being a good leaving group. This allows for nucleophilic substitution reactions to occur at the α-carbon. nih.govresearchgate.net The reactivity of α-haloketones in SN2 reactions is generally higher than that of the corresponding alkyl halides due to the inductive effect of the carbonyl group. nih.gov
A variety of nucleophiles, including those containing sulfur, nitrogen, or cyanide, can displace the iodide ion. researchgate.net This reactivity is fundamental to the construction of more complex molecules from α-iodo ketone precursors.
Alpha-Iodo Ketone Rearrangements and Eliminations
One of the most characteristic reactions of α-halo ketones is the Favorskii rearrangement. wikipedia.orgnrochemistry.com This reaction occurs in the presence of a base, such as a hydroxide (B78521) or alkoxide, and leads to the formation of carboxylic acid derivatives. wikipedia.orgnrochemistry.com For acyclic α-halo ketones like this compound, this would result in a rearranged carboxylic acid, ester, or amide, depending on the nucleophile used. nrochemistry.com
The mechanism is believed to involve the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org The base abstracts a proton from the α'-carbon (the cyclopropyl (B3062369) methine), generating an enolate. This enolate then undergoes intramolecular nucleophilic substitution, displacing the iodide to form a bicyclic cyclopropanone intermediate. The nucleophile then attacks the carbonyl carbon of this strained intermediate, leading to the opening of the newly formed three-membered ring to give a more stable carbanion, which is subsequently protonated to yield the final rearranged product. wikipedia.orgslideshare.net
In cases where enolate formation is not possible, an alternative mechanism known as the quasi-Favorskii rearrangement may operate. nrochemistry.com
Cyclopropyl Ring Strain and Reactivity within the this compound Framework
The cyclopropyl group is characterized by significant ring strain, which influences the reactivity of the entire molecule. This strain can be released through ring-opening reactions, which can be initiated by various reagents and conditions.
Acid-Catalyzed Ring-Opening Mechanisms
Under acidic conditions, the carbonyl oxygen of this compound can be protonated. This protonation enhances the electron-withdrawing nature of the carbonyl group, which in turn can weaken the adjacent bonds of the cyclopropyl ring. The release of ring strain provides a thermodynamic driving force for the ring-opening process. youtube.comchemistrysteps.com
The mechanism of acid-catalyzed ring-opening can be compared to that of epoxides, where protonation of the oxygen is the initial step, followed by nucleophilic attack on one of the ring carbons. nih.gov In the case of this compound, a nucleophile could attack one of the cyclopropyl carbons, leading to a ring-opened product. The regioselectivity of this attack would be influenced by both steric and electronic factors.
Oxidative Ring Cleavage Pathways
The cyclopropyl ring can also be susceptible to oxidative cleavage. While direct oxidative cleavage of the cyclopropane (B1198618) ring in this specific molecule is not widely documented, analogies can be drawn from the oxidative cleavage of other strained systems and ketones. Reagents like iodine in the presence of an oxidant can lead to the cleavage of C-C bonds. organic-chemistry.orgrsc.org
For instance, the oxidative cleavage of 1,3-diketones to carboxylic acids can be catalyzed by iodine under photooxidation conditions. organic-chemistry.org It is plausible that under specific oxidative conditions, the strained C-C bonds of the cyclopropyl ring in this compound could undergo cleavage, potentially leading to linear or other rearranged products. The presence of the iodine atom within the molecule could also play a role in initiating or participating in such oxidative pathways. masterorganicchemistry.com
Table 2: Summary of Potential Reaction Pathways for this compound
| Moiety | Reaction Type | Conditions | Potential Products |
| Carbonyl Group | Nucleophilic Addition | Nucleophiles (e.g., R-MgX, NaBH₄) | Alcohols |
| Iodo-Methylene Group | Nucleophilic Substitution | Nucleophiles (e.g., R-S⁻, CN⁻) | Substituted ketones |
| α-Iodo Ketone | Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Carboxylic acid derivatives |
| Cyclopropyl Ring | Acid-Catalyzed Ring-Opening | Acid, Nucleophile | Ring-opened products |
| Cyclopropyl Ring | Oxidative Ring Cleavage | Oxidizing agents | Cleaved products |
Radical-Mediated Transformations of the Cyclopropyl Ring
The cyclopropyl ring in this compound is susceptible to transformations involving radical intermediates. The high strain energy of the three-membered ring (approximately 115 kJ/mol) provides a thermodynamic driving force for ring-opening reactions. psu.edu The formation of a radical adjacent to the cyclopropane, known as a cyclopropylmethyl radical, can lead to a rapid rearrangement to form a more stable, ring-opened but-3-enyl radical. psu.edu This ring-opening is a characteristic reaction of cyclopropylmethyl radicals and serves as a mechanistic probe in chemical and enzymatic reactions. psu.edu
In the context of this compound, radical formation can be initiated at the α-carbon. One-electron oxidation of aryl cyclopropanes, for instance, can lead to the fragmentation of the cyclopropane ring. researchgate.net While this compound lacks an aryl group, the principle of radical-induced ring opening remains relevant. Photocatalytic processes, which often involve single-electron transfer steps, can generate radical intermediates from cyclopropyl ketones. For example, the photoreduction of a Lewis acid-activated aryl cyclopropyl ketone can lead to a ring-opened distonic radical anion, which can then participate in further reactions like cycloadditions. nih.gov
The presence of the iodine atom can also influence radical pathways. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage under certain conditions, such as photolysis or reaction with radical initiators, to generate an α-keto radical. The subsequent fate of this radical would be influenced by the presence of the adjacent cyclopropyl group.
Table 1: Factors Influencing Radical-Mediated Ring Opening of Cyclopropylmethyl Radicals
| Factor | Influence on Ring Opening | Reference |
| Substituents at Radical Center | Can accelerate the rate of ring opening significantly. | psu.edu |
| Substituents on Cyclopropane Ring | Affects the rate and regioselectivity of the ring opening process. | psu.edu |
| Reaction Conditions | Photolysis, radical initiators, or redox processes can initiate radical formation. | researchgate.netnih.gov |
Conformational Effects and Electronic Transmission through the Cyclopropyl Ring
The conformation of this compound is a critical determinant of its reactivity. Like other α-haloketones, it can exist in different rotational isomers. nih.gov Spectroscopic studies on similar compounds have shown that there is a preference for a conformation where the halogen and the carbonyl oxygen are in a cisoid arrangement, minimizing steric repulsion between the halogen and the alkyl group of the ketone. nih.govwikipedia.org This places the iodine atom and the carbonyl group in the same plane.
Role of the Iodine Moiety in Advanced Reaction Pathways
The iodine atom in this compound is not merely a leaving group but also a handle for more advanced chemical transformations.
Hypervalent Iodine Chemistry and its Application in Transformations
The iodine atom in aryl iodides can be oxidized to a hypervalent state, typically iodine(III) or iodine(V). acs.orgarkat-usa.org These hypervalent iodine reagents are versatile, environmentally benign oxidizing agents used in a wide array of synthetic transformations. umn.eduthieme-connect.comnih.gov While this compound is an alkyl iodide, the principles of hypervalent iodine chemistry offer potential reaction pathways.
The reactivity of hypervalent iodine compounds stems from their electrophilic nature and the excellent leaving group ability of the iodonio group. princeton.edu Common transformations mediated by hypervalent iodine reagents include oxidations, halogenations, aminations, and C-C bond-forming reactions. acs.orgnih.gov For instance, (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) are widely used reagents for oxidative functionalizations. arkat-usa.org
The iodine in this compound could potentially be oxidized to form a hypervalent species, which could then undergo intramolecular reactions or act as an oxidant. The field of hypervalent iodine chemistry has also seen the development of catalytic systems and recyclable reagents, enhancing its sustainability. arkat-usa.orgthieme-connect.com Furthermore, the combination of hypervalent iodine chemistry with photoredox catalysis has opened up new avenues for generating radical species and achieving novel transformations. cardiff.ac.ukyoutube.com
Table 2: Examples of Transformations Using Hypervalent Iodine Reagents
| Reagent Type | Transformation | Reference |
| Aryl-λ³-iodanes | Electrophilic group-transfer | beilstein-journals.org |
| (Diacetoxyiodo)benzene (PIDA) | C-H oxygenations, oxidative dearomatizations | beilstein-journals.org |
| Ethynylbenziodoxole (EBX) | Alkynylation of various organic substrates | cardiff.ac.uk |
| Iodosylarenes | Oxygenation and oxidative functionalization | arkat-usa.org |
Iodine as a Leaving Group in Substitution and Elimination Reactions
The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide ion an excellent leaving group in both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. quora.comlibretexts.orgvedantu.com The stability of the resulting iodide anion, due to its large size and high polarizability which allows for effective dispersal of the negative charge, is a key factor in its excellent leaving group ability. youtube.com
In this compound, the iodine atom is positioned at a carbon alpha to a carbonyl group. This structure makes the compound a potent alkylating agent. wikipedia.org The presence of the carbonyl group activates the α-carbon towards nucleophilic attack. The reactions of α-haloketones with nucleophiles are fundamental in organic synthesis, particularly for the construction of heterocyclic compounds. nih.gov
The competition between substitution and elimination pathways would depend on the nature of the nucleophile/base, the solvent, and the reaction conditions. Strong, bulky bases would favor elimination reactions, leading to the formation of a cyclopropyl-substituted α,β-unsaturated ketone. reddit.com Less basic, good nucleophiles would favor substitution, where the iodine is replaced by the incoming nucleophile. pearson.com The rate of both SN1 and SN2 reactions is enhanced by a good leaving group, and iodide is superior to other halogens in this regard. libretexts.org
Table 3: Comparison of Halides as Leaving Groups
| Halide | C-X Bond Strength | Leaving Group Ability | Basicity of X⁻ | Reference |
| F⁻ | Strongest | Poorest | Strongest | libretexts.org |
| Cl⁻ | ↓ | ↓ | ↓ | libretexts.org |
| Br⁻ | ↓ | ↓ | ↓ | libretexts.org |
| I⁻ | Weakest | Best | Weakest | quora.comlibretexts.org |
Theoretical and Computational Investigations of this compound Reactivity
Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms and reactivity.
Density Functional Theory (DFT) Studies of Reaction Energetics and Transition States
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms, predict reaction energetics, and characterize the geometry of transition states.
For a molecule like this compound, DFT calculations can provide valuable insights into its reactivity. For example, DFT can be used to model the reaction profiles of nucleophilic attack at the carbonyl carbon versus the α-carbon, helping to rationalize the observed chemoselectivity. acs.org Computational studies on the reaction of α-bromoacetophenones with hydroxide ion have, for instance, explored the potential for bifurcation in the reaction pathway. acs.org
DFT calculations are also instrumental in understanding the energetics of radical-mediated processes. In the context of cyclopropyl ketones, DFT has been used to study the ring-opening of radical cation intermediates formed during one-electron oxidation. researchgate.net Such studies can elucidate the factors that control the facility of the ring-opening and the subsequent functionalization steps. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed, offering a deeper understanding of the reaction mechanism that complements experimental observations.
Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the influence of the solvent environment on the three-dimensional structure and dynamic behavior of molecules. For this compound, MD simulations can elucidate how interactions with solvent molecules affect its conformational preferences, which in turn govern its reactivity. While specific MD studies on this compound are not prevalent in the literature, valuable insights can be drawn from computational analyses of its close analogue, cyclopropyl methyl ketone. uwlax.edu
Computational studies on cyclopropyl methyl ketone have focused on the rotational barrier around the single bond connecting the cyclopropyl ring and the carbonyl group. uwlax.edu This rotation gives rise to two primary planar conformations: s-cis and s-trans. In the s-cis conformation, the cyclopropyl ring and the carbonyl oxygen are on the same side of the C-C single bond, whereas in the s-trans conformation, they are on opposite sides. Quantum mechanical calculations have determined that the s-cis conformation is the most stable arrangement for cyclopropyl methyl ketone. uwlax.edu This preference is attributed to a minimization of steric hindrance.
The introduction of different solvents can modulate this conformational equilibrium. MD simulations model the explicit interactions between the solute (this compound) and surrounding solvent molecules. pitt.eduresearchgate.net Polar solvents, for example, can form hydrogen bonds or strong dipole-dipole interactions with the carbonyl group, potentially altering the energy landscape and the relative stability of the conformers. researchgate.net Simulations can track the trajectories of all atoms over time, providing a detailed picture of the solvation shell and its impact on the molecule's preferred shape. pitt.edu For instance, simulations in polar versus nonpolar solvents can reveal different dominant conformations, which has direct implications for the molecule's accessibility and reactivity in different reaction media. chemrxiv.org
| Parameter | Description | Relevance to this compound |
| Torsion Angle | The dihedral angle between the carbonyl group and the α-hydrogen on the cyclopropyl ring. A 180° angle corresponds to the s-cis conformation. uwlax.edu | Determines the primary conformation (s-cis vs. s-trans) of the molecule. |
| Solvent Polarity | The dielectric constant and dipole moment of the solvent, influencing its ability to stabilize charged or polar species. | Polar solvents can interact strongly with the carbonyl group, potentially shifting the conformational equilibrium. researchgate.netchemrxiv.org |
| Hydrogen Bonding | Specific interactions between hydrogen bond donors in the solvent and the carbonyl oxygen of the ketone. | Can stabilize certain conformations and influence the orientation of the molecule within the solvent cage. researchgate.net |
| Conformational Energy | The potential energy associated with each conformation. The lowest energy conformation is the most stable. uwlax.edu | MD simulations calculate these energies to predict the most probable conformation in a given solvent. |
Computational Insights into Cyclopropane Ring Reactivity and Stability
The cyclopropane ring is characterized by significant ring strain due to its compressed C-C-C bond angles (60° instead of the ideal 109.5° for sp³ hybridized carbon). This inherent strain makes the ring susceptible to cleavage reactions. However, the cyclopropyl group can also donate electron density to adjacent electron-demanding groups, a property that influences the reactivity of the neighboring carbonyl group.
The primary site of reactivity in this compound is the carbon-halogen bond. nih.gov The presence of the adjacent carbonyl group has a profound activating effect. The electron-withdrawing nature of the carbonyl oxygen creates a partial positive charge on the carbonyl carbon, which is relayed inductively to the α-carbon bonded to the iodine atom. This induction increases the polarity of the carbon-iodine bond, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.gov Computational studies, such as Density Functional Theory (DFT) modeling, can quantify these electronic effects and calculate the activation energies for nucleophilic substitution reactions. up.ac.za These models confirm that the presence of the carbonyl group significantly lowers the energy barrier for displacing the iodide ion compared to a simple alkyl iodide. nih.gov
| Factor | Description | Impact on this compound |
| Ring Strain | The inherent energy in the cyclopropane ring due to distorted bond angles. | Makes the ring a potential site for ring-opening reactions under certain conditions. |
| Inductive Effect | The electron-withdrawing effect of the carbonyl group. | Polarizes the C-I bond, increasing the electrophilicity of the α-carbon and making it prone to nucleophilic substitution. nih.gov |
| Steric Hindrance | The spatial bulk of the cyclopropyl group. | Can influence the trajectory of an approaching nucleophile, potentially affecting reaction rates and stereoselectivity. |
| Leaving Group Ability | The stability of the iodide ion (I⁻) as a leaving group. | Iodine is an excellent leaving group, facilitating nucleophilic substitution reactions at the α-carbon. |
Mechanistic Modeling of Carbene-Mediated Cyclopropanation
The synthesis of the cyclopropane ring itself is a cornerstone of organic chemistry, with carbene-mediated reactions being a primary method. masterorganicchemistry.com While this compound is a product, understanding its potential synthesis requires examining the mechanistic models of cyclopropanation. Carbenes are neutral, divalent carbon species that are highly reactive. libretexts.org
The cyclopropanation of an alkene involves the addition of a carbene to the double bond. The mechanism of this addition depends on the spin state of the carbene. chemtube3d.com
Singlet Carbenes : These species have paired electrons and typically react in a single, concerted step. The carbene approaches the alkene, and the two new carbon-carbon bonds are formed simultaneously. chemtube3d.com This mechanism is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.com
Triplet Carbenes : These carbenes have two unpaired electrons and react via a two-step radical pathway. The first step involves the formation of a diradical intermediate. This intermediate then undergoes spin inversion followed by ring closure to form the cyclopropane. chemtube3d.comacs.org This stepwise process allows for rotation around the single bonds in the intermediate, often leading to a mixture of stereoisomeric products.
In practice, free carbenes are often too reactive and unselective. wikipedia.org To control their reactivity, they are frequently used as metal-stabilized carbenes, or "carbenoids." libretexts.org Catalysts based on copper, rhodium, and iron are commonly employed. wikipedia.orgacs.org These metals coordinate to the carbene precursor (often a diazo compound like ethyl diazoacetate), and the carbene is transferred from the metal complex to the alkene. wikipedia.orgresearchgate.net This catalytic approach enhances selectivity and can even be used to induce enantioselectivity in the cyclopropane product. researchgate.net Mechanistic modeling using DFT is crucial for understanding the transition states in these metal-catalyzed reactions and for designing more efficient and selective catalysts. researchgate.netacs.org
| Mechanism | Description | Key Features |
| Concerted (Singlet Carbene) | The carbene adds to the alkene in a single, simultaneous step. chemtube3d.com | Stereospecific; retains the stereochemistry of the alkene. masterorganicchemistry.com |
| Stepwise (Triplet Carbene) | Involves the formation of a radical intermediate, followed by ring closure. acs.org | Non-stereospecific; can lead to a mixture of cis/trans products. |
| Metal-Catalyzed (Carbenoid) | A metal complex (e.g., Rh, Cu) mediates the transfer of the carbene to the alkene. wikipedia.orgacs.org | Increased stability and selectivity; allows for catalytic and enantioselective transformations. researchgate.net |
Applications of 1 Cyclopropyl 2 Iodo Ethanone As a Versatile Synthetic Building Block
Formation of Carbon-Carbon Bonds
The presence of a carbon-iodine bond alpha to a carbonyl group makes 1-cyclopropyl-2-iodo-ethanone an excellent substrate for reactions that form new carbon-carbon bonds. The electron-withdrawing nature of the adjacent carbonyl group activates the C-I bond towards various coupling and condensation reactions.
Cross-Coupling Reactions with Organometallic Reagents
Cross-coupling reactions are powerful tools for forging carbon-carbon bonds. This compound, being an organohalide, can participate in several palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organohalide with an organoboron compound. libretexts.orgpressbooks.pub While specific examples with this compound are not extensively documented in general literature, the principles of the Suzuki-Miyaura reaction allow for the theoretical coupling with various organoboronic acids or their esters. nih.govresearchgate.net The reaction, catalyzed by a palladium complex, would yield α-aryl or α-vinyl cyclopropyl (B3062369) ketones. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the final product. libretexts.org
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method can be applied to synthesize α,β-alkynyl ketones. The reaction of this compound with a terminal alkyne under Sonogashira conditions would lead to the formation of 1-cyclopropyl-alk-2-yn-1-ones. nih.gov These products are valuable intermediates for the synthesis of various heterocyclic compounds. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The intramolecular Heck reaction, in particular, is a powerful method for constructing cyclic and polycyclic systems. youtube.com The reactivity of the C-I bond in this compound suggests its potential use in Heck reactions to form more complex substituted alkenes. researchgate.netresearchgate.net
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Potential Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboronic acid/ester | Pd(0) catalyst, Base | α-Aryl/vinyl cyclopropyl ketones |
| Sonogashira Coupling | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 1-Cyclopropyl-alk-2-yn-1-ones |
| Heck Reaction | Alkene | Pd(0) catalyst, Base | Substituted α,β-unsaturated cyclopropyl ketones |
Cycloaddition and Annulation Strategies
Donor-acceptor (D-A) cyclopropanes are known to participate in a variety of cycloaddition and annulation reactions to form larger ring systems. researchgate.netrsc.org While this compound itself is not a classic D-A cyclopropane (B1198618), its derivatives can be transformed into substrates for such reactions. For instance, the ketone functionality can be converted into an imine, which can then undergo cycloaddition. These strategies are pivotal for the construction of densely functionalized carbocyclic and heterocyclic frameworks.
Aldol (B89426) and Related Condensation Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. iitk.ac.inwikipedia.org this compound can theoretically act as the electrophilic partner in a crossed aldol condensation, reacting with an enolate derived from another ketone or aldehyde. wikipedia.orgmasterorganicchemistry.com The reaction would yield a β-hydroxy ketone, which could be subsequently dehydrated. However, the high reactivity of the α-iodo position towards nucleophilic substitution might lead to competing side reactions. Alternatively, under specific conditions, the protons on the cyclopropyl ring alpha to the carbonyl could potentially be deprotonated to form an enolate, allowing it to act as the nucleophilic component. sigmaaldrich.com
Heteroatom Functionalization and Derivatization Reactions
The carbon-iodine bond in this compound is highly susceptible to nucleophilic attack, making it an ideal precursor for introducing various heteroatoms.
Synthesis of Nitrogen-Containing Cyclopropyl Derivatives
The introduction of nitrogen atoms is crucial in medicinal chemistry. This compound serves as a key starting material for synthesizing a range of nitrogen-containing cyclopropyl derivatives.
Cyclopropylamines: The direct substitution of the iodide with ammonia (B1221849) or primary amines provides a route to α-amino ketones, which are precursors to valuable cyclopropylamines. google.comchemrxiv.org These amines are prevalent motifs in pharmaceuticals and agrochemicals. chemrxiv.orgnih.gov
Heterocycle Synthesis: The α-halo ketone moiety is a classic component in the synthesis of various nitrogen-containing heterocycles. For example, reaction with amidines can lead to the formation of substituted imidazoles, such as 2-cyclopropyl-1-(1H-imidazol-5-yl)ethanone. nih.gov Continuous flow methods have also been developed for the synthesis of 1,1-cyclopropane aminoketones from related precursors. mpg.de
| Reagent | Reaction Type | Product Class |
|---|---|---|
| Ammonia / Primary Amine | Nucleophilic Substitution | α-Amino cyclopropyl ketones / Cyclopropylamines |
| Amidine | Condensation / Cyclization | Substituted Imidazoles |
Oxygen and Sulfur Atom Incorporations
Similar to nitrogen nucleophiles, oxygen and sulfur-based nucleophiles can readily displace the iodide to form new carbon-oxygen and carbon-sulfur bonds.
Oxygen Incorporation: Reaction with alkoxides or carboxylates under basic conditions (Williamson ether synthesis or esterification) would yield α-alkoxy or α-acyloxy cyclopropyl ketones, respectively. These reactions provide access to functionalized ketones with potential applications in materials and medicinal chemistry.
Sulfur Incorporation: The reaction with thiols or thiourea (B124793) offers a straightforward method for introducing sulfur. For instance, reaction with a thiol (in the presence of a base) yields an α-thioether. The reaction with thiourea can lead to the formation of 2-aminothiazoles or, through more complex domino reactions, spiro-γ-thiolactones. rsc.orgresearchgate.net The resulting thioalkyl derivatives have been explored for their biological activities. nih.gov
| Nucleophile | Resulting Functional Group | Product Class |
|---|---|---|
| Alkoxide (RO⁻) | C-O-R | α-Alkoxy cyclopropyl ketones |
| Carboxylate (RCOO⁻) | C-O-C(=O)R | α-Acyloxy cyclopropyl ketones |
| Thiol (RSH) / Thiolate (RS⁻) | C-S-R | α-Thioalkyl cyclopropyl ketones |
| Thiourea | C-S bond formation leading to heterocycles | Aminothiazoles / Thiolactones |
Construction of Complex Molecular Architectures
The strategic incorporation of the cyclopropylmethyl ketone moiety is a key feature in the assembly of complex molecular scaffolds. This compound serves as a linchpin in methodologies aimed at creating structurally diverse and biologically relevant molecules.
The quest for the total synthesis of natural products containing cyclopropane motifs is a significant driver of innovation in synthetic methodology. While direct examples of the total synthesis of a specific natural product commencing from this compound are not extensively documented in publicly available literature, the structural motif is present in numerous biologically active compounds. The application of related cyclopropyl ketones in the synthesis of complex molecules suggests the potential utility of the iodo-variant as a reactive intermediate for introducing the cyclopropyl ethanone (B97240) fragment into larger structures.
The development of methods for the stereocontrolled synthesis of highly functionalized cyclopropanes is crucial for their incorporation into natural product synthesis. The reactivity of the α-iodo position in this compound allows for nucleophilic substitution, providing a handle to append the cyclopropyl ketone unit to more complex fragments, which could then be elaborated into natural product skeletons.
The construction of polycyclic and spirocyclic frameworks represents a formidable challenge in organic synthesis. The unique reactivity of cyclopropyl ketones can be harnessed to construct such intricate architectures. While specific examples detailing the use of this compound in the divergent synthesis of these systems are not readily found, the reactions of similar cyclopropyl ketones provide a conceptual blueprint.
For instance, the strain-release-driven reactions of cyclopropyl ketones can be employed in annulation strategies to form larger rings. The α-iodo group in this compound could serve as a latent electrophilic site, which, upon activation, could trigger intramolecular cyclizations onto a tethered nucleophile, leading to the formation of polycyclic systems.
Spirocyclic systems, characterized by two rings sharing a single atom, are another important class of molecules with diverse applications. The synthesis of spirocycles often involves the intramolecular cyclization of a precursor containing both a nucleophilic and an electrophilic center. This compound could potentially be elaborated into such precursors, where the iodomethylketone functionality acts as the electrophilic partner in a spirocyclization reaction.
| Precursor Type | Potential Polycyclic/Spirocyclic Product | Reaction Strategy |
| Tethered Nucleophile | Fused or Bridged Polycycle | Intramolecular Alkylation |
| Diene-substituted Cyclopropyl Ketone | Cycloaddition Adduct | Diels-Alder or other Cycloadditions |
| Tethered Alkene/Alkyne | Spirocyclic System | Radical or Ionic Cyclization |
Precursor for Advanced Organic Materials and Reagents
Beyond its role in building complex molecular architectures, this compound is a valuable precursor for the synthesis of specialized organic materials and the generation of highly reactive intermediates for further synthetic transformations.
The synthesis of functionalized cyclopropane derivatives is of significant interest due to their unique chemical and physical properties. This compound serves as a versatile starting material for accessing a range of these derivatives. The iodine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the α-position.
Furthermore, the carbonyl group can undergo a wide array of transformations, including reduction, oxidation, and addition reactions, to generate a host of functionalized cyclopropyl derivatives. These derivatives can find applications as chiral building blocks, components of liquid crystals, or as probes for studying biological systems.
Table of Potential Functionalized Cyclopropane Derivatives from this compound:
| Reagent/Reaction Condition | Product Type |
| Sodium Azide | α-Azido Cyclopropyl Ketone |
| Thiol Nucleophiles | α-Thio Cyclopropyl Ketone |
| Grignard Reagents | Tertiary Cyclopropyl Carbinol |
| Wittig Reagents | Alkenyl Cyclopropanes |
| Baeyer-Villiger Oxidation | Cyclopropyl Ester |
The generation of reactive intermediates under mild conditions is a cornerstone of modern organic synthesis. This compound can be a precursor to several such species. For example, treatment with a suitable base could lead to the formation of a cyclopropyl-substituted enolate, a powerful nucleophile for carbon-carbon bond formation.
Moreover, under radical conditions, the carbon-iodine bond can undergo homolytic cleavage to generate an α-keto radical. This radical species can participate in a variety of addition and cyclization reactions, providing access to complex molecular structures that might be difficult to synthesize using traditional ionic methods. The interplay between the radical center and the strained cyclopropane ring can lead to unique and synthetically useful transformations.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Probes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Cyclopropyl-2-iodo-ethanone, providing detailed information about the carbon-hydrogen framework. While specific experimental data for this compound is not widely available, the expected spectral features can be reliably predicted based on the analysis of structurally related compounds and established principles of NMR theory.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The cyclopropyl (B3062369) ring protons typically appear in the upfield region, while the methylene (B1212753) protons adjacent to the iodine atom are significantly deshielded.
A key feature would be a singlet for the two protons of the -CH₂I group. The protons of the cyclopropyl group would likely appear as complex multiplets due to their diastereotopic nature and coupling to each other. The methine proton of the cyclopropyl group, being adjacent to the carbonyl group, would be the most deshielded of the cyclopropyl protons.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH₂I | 3.5 - 4.0 | Singlet (s) |
| -CH- (cyclopropyl) | 1.8 - 2.2 | Multiplet (m) |
| -CH₂- (cyclopropyl) | 0.8 - 1.5 | Multiplet (m) |
These are predicted values and may vary based on the solvent and experimental conditions.
For comparison, the related compound, cyclopropyl methyl ketone, shows signals for the cyclopropyl protons in the range of 0.7-1.1 ppm and the methine proton around 1.9 ppm. chemicalbook.com The introduction of the iodine atom in this compound would lead to a significant downfield shift for the adjacent methylene protons.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum is expected to show four distinct signals corresponding to the carbonyl carbon, the iodinated methylene carbon, and the two different carbons of the cyclopropyl ring.
The carbonyl carbon is the most deshielded, appearing at the lowest field. The carbon atom bonded to iodine will also be significantly shifted, though to a lesser extent than the carbonyl carbon. The carbons of the cyclopropyl ring will appear at a higher field.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 200 - 210 |
| -CH₂I | 5 - 15 |
| -CH- (cyclopropyl) | 15 - 25 |
| -CH₂- (cyclopropyl) | 5 - 15 |
These are predicted values and may vary based on the solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. libretexts.orgbeilstein-journals.org
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. libretexts.org For this compound, cross-peaks would be expected between the methine and methylene protons of the cyclopropyl ring, confirming their connectivity. The absence of a cross-peak for the -CH₂I singlet would confirm it is an isolated spin system. youtube.com
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the proton signal predicted around 3.5-4.0 ppm would show a correlation to the carbon signal predicted around 5-15 ppm, confirming the -CH₂I group. researchgate.net
Deuterium (B1214612) labeling is a powerful technique used to trace the path of atoms in chemical reactions and to elucidate reaction mechanisms. chem-station.com In the context of α-haloketones like this compound, deuterium labeling can provide insights into reactions involving the α-protons. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl group and other vibrations within the molecule.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (ketone) | 1690 - 1710 | Strong |
| C-H (cyclopropyl) | ~3100 | Medium |
| C-I | 500 - 600 | Medium to Weak |
These are predicted values.
The most prominent feature in the IR spectrum would be the strong absorption due to the C=O stretching vibration of the ketone, expected in the region of 1690-1710 cm⁻¹. The exact position would be influenced by the electronic effects of the adjacent cyclopropyl and iodo-methylene groups. For comparison, the C=O stretch in cyclopropyl methyl ketone is observed at approximately 1695 cm⁻¹. nist.gov The C-H stretching vibrations of the cyclopropyl ring are typically found at slightly higher wavenumbers (~3100 cm⁻¹) than those of saturated alkanes. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure. The molecular weight of this compound is 210.01 g/mol . nih.gov
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 210. The fragmentation pattern would likely be dominated by the cleavage of the C-I bond, which is the weakest bond in the molecule. This would result in a prominent peak corresponding to the loss of an iodine atom (m/z 127), leading to the formation of a cyclopropylacetyl cation at m/z 83.
Another likely fragmentation pathway is the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring, which would lead to a fragment at m/z 41 corresponding to the cyclopropyl cation. The acylium ion [CH₂I-C=O]⁺ at m/z 169 could also be observed.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 210 | [M]⁺ |
| 169 | [M - C₃H₅]⁺ |
| 127 | [I]⁺ |
| 83 | [M - I]⁺ |
| 41 | [C₃H₅]⁺ |
These are predicted fragmentation patterns.
Electronic Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electronic Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is an indispensable tool for detecting and characterizing species with unpaired electrons, such as radicals. In the context of this compound, EPR spectroscopy would be instrumental in studying reactions that proceed via radical pathways, for instance, those involving the homolytic cleavage of the carbon-iodine bond or ring-opening of the cyclopropyl group.
While direct EPR studies on this compound are not extensively reported in the literature, the principles of such analyses can be understood from studies on analogous cyclopropyl ketones and α-haloketones. For example, in reactions catalyzed by reagents like samarium(II) iodide (SmI₂), cyclopropyl ketones are known to form ketyl radical intermediates. nih.govacs.orgmanchester.ac.uk The stability and subsequent reaction pathways of these radicals are highly dependent on the substituents. nih.govacs.orgmanchester.ac.uk EPR spectroscopy can provide crucial information about the electronic structure of these transient species.
In a hypothetical EPR experiment, if a radical intermediate of this compound were generated, the resulting spectrum would exhibit hyperfine coupling patterns. These patterns arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C). The magnitude of the hyperfine coupling constants (hfc's) would reveal the spin density distribution across the molecule, indicating the location of the unpaired electron. For instance, a significant coupling to the cyclopropyl protons would suggest that the radical character is delocalized onto the cyclopropyl ring.
Furthermore, the g-value obtained from the EPR spectrum can help in identifying the type of radical. Different types of radicals (e.g., carbon-centered, oxygen-centered) have characteristic g-values. In reactions of α-haloketones, the formation of halogen radicals can also be investigated using EPR, often employing spin trapping techniques to convert the highly reactive radicals into more persistent ones. acs.org Spin trapping involves the use of a "spin trap" molecule that reacts with the transient radical to form a stable radical adduct, which can then be readily detected by EPR. mdpi.com
Table 1: Illustrative Hyperfine Coupling Constants for a Hypothetical Cyclopropyl Ketone Radical Intermediate
| Interacting Nucleus | Hyperfine Coupling Constant (Gauss) |
| α-proton | 18-22 |
| β-protons (ring) | 2-5 |
| γ-protons (ring) | 0.5-1.5 |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an EPR experiment. Actual values would depend on the specific radical and its environment.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. wikipedia.org This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of this compound in the solid state. To perform this analysis, a single crystal of the compound is required. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a detailed model of the electron density, from which the atomic positions can be determined. wikipedia.orglibretexts.org
While the specific crystal structure of this compound is not publicly available, data from structurally related compounds, such as other cyclopropyl ketones, can provide insights into what might be expected. For example, X-ray analysis of (1RS,2RS)-2-(5-fluoro-2-hydroxyphenyl)cyclopropyl](4-methoxyphenyl)methanone revealed key structural features of the cyclopropyl ring and its substituents. nih.gov In such structures, the C-C bond lengths within the cyclopropyl ring are typically around 1.51 Å, though they can be elongated by the presence of electron-withdrawing or -donating groups. nih.gov
The analysis of this compound would precisely define the dihedral angle between the cyclopropyl ring and the carbonyl group, which is a critical factor influencing the electronic interaction between these two moieties. It would also provide the exact length of the C-I bond and the conformation around the C-C bond connecting the carbonyl group to the iodine-bearing carbon. This information is crucial for understanding the steric and electronic factors that govern the compound's reactivity.
Table 2: Representative Crystallographic Data for a Cyclopropyl Ketone Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.948(3) |
| b (Å) | 8.833(3) |
| c (Å) | 11.420(3) |
| α (°) | 90 |
| β (°) | 102.682(4) |
| γ (°) | 90 |
| Volume (ų) | 979.3(5) |
| Z (molecules per cell) | 4 |
Note: This data is for a representative 1,6-dihydro-1,2,4,5-tetrazine derivative with a cyclopropyl substituent and is provided for illustrative purposes. researchgate.net
Integration of Spectroscopic Data with Computational Studies for Structure Verification
In modern chemical analysis, the integration of experimental spectroscopic data with computational chemistry provides a powerful approach for comprehensive structure verification and the exploration of molecular properties. nih.govnih.gov This synergy is particularly valuable when dealing with molecules that may exist as multiple conformers or for which unambiguous experimental data is challenging to obtain.
The process typically begins with computational modeling, often using Density Functional Theory (DFT), to predict the lowest energy conformations of the molecule , such as this compound. nih.gov For each stable conformer, various spectroscopic parameters can be calculated. For instance, NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and UV-Vis absorption wavelengths can be predicted. nih.govresearchgate.net
These calculated spectra are then compared with the experimentally obtained spectra. A strong correlation between the predicted and experimental data provides a high degree of confidence in the assigned structure and conformation. nih.gov This approach can also help to resolve ambiguities in spectral assignments. For example, if a molecule has several potential isomers, comparing the experimental spectra to the calculated spectra for each isomer can definitively identify the correct one.
Computational studies on cyclopropyl ketones have been used to understand structure-reactivity relationships. nih.govacs.orgmanchester.ac.uk For instance, DFT calculations can reveal the distribution of spin density in radical intermediates, providing insights that complement EPR studies. nih.govresearchgate.net Similarly, calculated bond lengths and angles can be compared with X-ray crystallography data to validate the computational model.
Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data for a Model Compound
| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |
| ¹H NMR (δ, ppm) | 3.15 (s, 3H) | 3.12 (s, 3H) |
| ¹³C NMR (δ, ppm) | 198.2 (C=O) | 197.5 (C=O) |
| IR (cm⁻¹) | 1685 (C=O stretch) | 1690 (C=O stretch) |
Note: The data in this table is hypothetical and illustrates the typical level of agreement between experimental and calculated values for a simple organic molecule.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
Future research will undoubtedly prioritize the development of greener and more efficient methods for synthesizing 1-Cyclopropyl-2-iodo-ethanone and related structures. Current synthetic strategies often rely on stoichiometric reagents and can generate significant waste. The focus will shift towards catalytic processes that maximize atom economy.
Key areas of investigation will include:
Direct C-H Iodination: Exploring catalytic systems, potentially involving transition metals or hypervalent iodine reagents, for the direct α-iodination of cyclopropyl (B3062369) methyl ketone. This would eliminate the need for pre-functionalization and reduce the number of synthetic steps.
Flow Chemistry Approaches: Implementing continuous flow reactors for the synthesis of α-iodo ketones can offer improved safety, scalability, and reaction control, minimizing waste and energy consumption. organic-chemistry.org
Mechanochemical Methods: Investigating solid-state, solvent-free reaction conditions using ball milling could provide a more environmentally friendly alternative to traditional solution-phase synthesis.
Hydrogen-Borrowing Catalysis: The application of hydrogen-borrowing or auto-transfer catalysis presents an innovative strategy for the formation of α-cyclopropyl ketones from more readily available starting materials, which could then be iodinated. acs.org This approach enhances atom economy by minimizing the use of external oxidants or reductants.
These advancements will be crucial in making this compound a more accessible and environmentally benign reagent for both academic and industrial applications.
Exploration of Novel Catalytic Systems for Enantioselective Transformations
The creation of chiral molecules is a cornerstone of modern drug discovery and materials science. A significant future direction lies in the development of catalytic systems that can engage this compound in enantioselective reactions, leveraging its unique reactivity.
Emerging research will likely focus on:
Cooperative Catalysis: Combining photoredox catalysis with chiral Lewis acids or organocatalysts to achieve asymmetric transformations. nih.govnih.gov For instance, a dual-catalyst system could enable the enantioselective [3+2] photocycloaddition of the cyclopropyl ketone moiety with various alkenes. nih.gov
Chiral N,N'-Dioxide Complexes: The use of chiral N,N'-dioxide-metal complexes, such as those with scandium(III), has shown promise in catalyzing asymmetric ring-opening reactions of cyclopropyl ketones. rsc.org Further exploration of different metals and ligand architectures could lead to highly selective transformations involving the title compound.
Phase-Transfer Catalysis: Developing chiral phase-transfer catalysts for the enantioselective alkylation or other modifications at the α-position, taking advantage of the iodo-leaving group.
The table below summarizes potential catalytic systems and their targeted enantioselective transformations.
| Catalytic System | Transformation Type | Potential Product Class |
| Chiral Lewis Acid + Photoredox Catalyst | [3+2] Cycloaddition | Enantioenriched cyclopentane (B165970) derivatives |
| Chiral N,N'-Dioxide-Scandium(III) Complex | Asymmetric Ring-Opening/Addition | Chiral β-naphthol derivatives and related adducts |
| Chiral Bifunctional Amino Alcohol Catalysts | Asymmetric Iodination | Optically active α-iodo aldehydes (by analogy) |
| Chiral Titanium(salen) Complex | Formal [3+2] Cycloaddition via Radical Redox Relay | Polysubstituted cyclopentanes with high diastereoselectivity |
These catalytic strategies will be instrumental in unlocking the full potential of this compound for the synthesis of complex, stereodefined molecules.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly vital role in understanding and predicting the behavior of this compound. rsc.orgacs.org In silico studies can accelerate experimental discovery by providing deep mechanistic insights and identifying promising reaction pathways.
Future computational efforts will likely concentrate on:
Mechanism Elucidation: DFT studies can map the potential energy surfaces for various reactions, such as phosphine-catalyzed ring-opening or SmI2-catalyzed couplings, to determine the most favorable mechanistic pathways. rsc.orgacs.org This can help explain observed stereoselectivities and regioselectivities.
Catalyst Design: Modeling the interactions between this compound and chiral catalysts can guide the rational design of new ligands and catalytic systems with enhanced efficiency and enantioselectivity.
Predicting Reactivity: Computational models can predict the outcomes of unknown reactions, suggesting novel transformations and applications for the title compound. For example, modeling the interaction with various radical species could predict the selectivity of ring-opening reactions. mdpi.com
Structure-Reactivity Relationships: Systematic computational studies can reveal how modifications to the cyclopropyl or iodo-ketone fragments influence the compound's reactivity, providing a framework for designing next-generation reagents. acs.org
The synergy between computational modeling and experimental work will be crucial for the rapid advancement of this field.
Expanding the Scope of Application in Complex Molecule Synthesis
The inherent reactivity of the cyclopropyl ketone moiety makes it a powerful tool for constructing complex molecular architectures. nih.govnbinno.com Future research will aim to broaden the application of this compound in the synthesis of natural products and pharmaceutically relevant compounds.
Key areas for expansion include:
Tandem Reactions: Designing one-pot reaction sequences where the cyclopropyl ring undergoes a transformation (e.g., ring-opening), and the resulting intermediate is trapped or further functionalized via the iodo-ketone group.
Domino Cyclizations: Utilizing the compound as a linchpin in domino reactions to rapidly build molecular complexity. For instance, a radical-initiated cyclization could be triggered by the cleavage of the carbon-iodine bond. acs.org
Synthesis of Fused Ring Systems: The ring-opening of the cyclopropyl group can be harnessed to construct various carbocyclic and heterocyclic rings, such as cyclopentanes, tetrahydrofurans, and indolines. scispace.comacs.org The iodo-substituent provides a handle for subsequent modifications.
Photochemical Transformations: Exploring visible-light-mediated reactions that leverage both the cyclopropyl group and the carbon-iodine bond to forge new connections in complex settings. researchgate.netresearchgate.net
The ability to generate densely functionalized, three-dimensional structures from a relatively simple starting material underscores the potential of this compound in advancing synthetic chemistry.
Design of Next-Generation Cyclopropyl-Iodo Ketone Reagents
Building on the foundation of this compound, a promising avenue of research is the design and synthesis of more advanced reagents. By strategically modifying the core structure, new reagents with tailored reactivity, selectivity, and handling properties can be developed.
Future designs may incorporate:
Fluorinated Analogs: The introduction of fluorine atoms can significantly alter the electronic properties and reactivity of the molecule, potentially leading to novel transformations.
Incorporation of Directing Groups: Attaching a coordinating group to the cyclopropyl ring could enable site-selective C-H activation or other metal-catalyzed reactions.
Chiral Auxiliaries: Appending a chiral auxiliary to the structure could allow for diastereoselective reactions, providing an alternative to catalytic enantioselective methods.
Hypervalent Iodine Moieties: Developing reagents where the iodine atom is part of a hypervalent iodine structure (e.g., an iodonium (B1229267) ylide) could unlock unique reactivity patterns for cyclopropanation and other transformations. acs.org
The development of a "toolkit" of related reagents will provide chemists with more options for tackling complex synthetic challenges.
Investigations into New Reactivity Modes and Mechanistic Paradigms
A fundamental aspect of future research will be the discovery of entirely new ways in which this compound can react. This involves challenging existing mechanistic assumptions and exploring unconventional reaction conditions.
Potential areas for investigation include:
Radical-Polar Crossover Reactions: Exploring reactions that proceed through a sequence of radical and ionic intermediates, leveraging both the C-I bond's susceptibility to radical cleavage and the polar nature of the ketone.
Single-Electron Transfer (SET) Processes: Investigating SET-initiated ring-opening or fragmentation reactions under photochemical or electrochemical conditions to generate valuable radical intermediates. researchgate.net
Nickel-Catalyzed Cycloadditions: Expanding on known nickel-catalyzed reactions of simple cyclopropyl ketones to develop novel cycloaddition processes involving this compound, potentially leading to unexpected dimerization or cross-coupling products. acs.org
Frustrated Lewis Pair Chemistry: Exploring the activation of the cyclopropyl ring or the carbonyl group using frustrated Lewis pairs to induce novel ring-opening or addition reactions.
Uncovering new mechanistic paradigms will not only expand the synthetic utility of this compound but also contribute to a deeper understanding of fundamental chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
